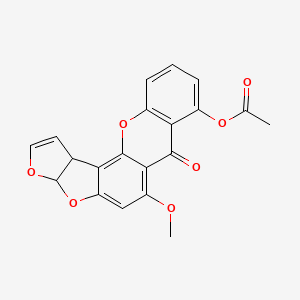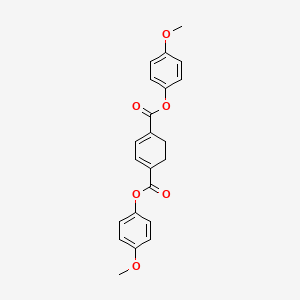
4-Hydroxy-8-methoxy-3-(3-methylbut-1-en-1-yl)naphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-8-methoxy-3-(3-methylbut-1-en-1-yl)naphthalene-1,2-dione is a complex organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are often found in various natural products. The structure of this compound includes a naphthalene ring system with hydroxy, methoxy, and prenyl substituents, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-8-methoxy-3-(3-methylbut-1-en-1-yl)naphthalene-1,2-dione typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the following steps:
Formation of the naphthalene core: This can be achieved through Friedel-Crafts acylation of a suitable aromatic precursor.
Introduction of the hydroxy and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Prenylation: The prenyl group can be added using a prenyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-8-methoxy-3-(3-methylbut-1-en-1-yl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The naphthoquinone core can be reduced to a dihydroxy naphthalene using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of a base.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dihydroxy naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-8-methoxy-3-(3-methylbut-1-en-1-yl)naphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-8-methoxy-3-(3-methylbut-1-en-1-yl)naphthalene-1,2-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-methylbut-2-en-1-yl diphosphate: Shares a similar prenyl group but differs in the core structure.
Flavonoids: These compounds also contain hydroxy and methoxy groups but have different core structures.
Uniqueness
4-Hydroxy-8-methoxy-3-(3-methylbut-1-en-1-yl)naphthalene-1,2-dione is unique due to its specific combination of functional groups and the naphthoquinone core, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
58785-61-8 |
|---|---|
Fórmula molecular |
C16H16O4 |
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
4-hydroxy-8-methoxy-3-(3-methylbut-1-enyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C16H16O4/c1-9(2)7-8-11-14(17)10-5-4-6-12(20-3)13(10)16(19)15(11)18/h4-9,17H,1-3H3 |
Clave InChI |
HOIKLCRURBESFD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=CC1=C(C2=C(C(=CC=C2)OC)C(=O)C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


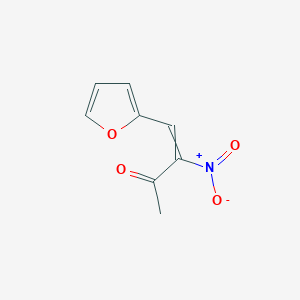
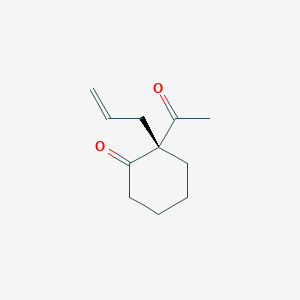
![Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl-](/img/structure/B14617532.png)
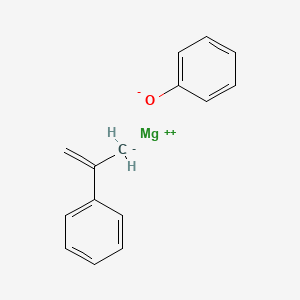

![([1,1'-Biphenyl]-4-yl)(difluoro)thallane](/img/structure/B14617541.png)
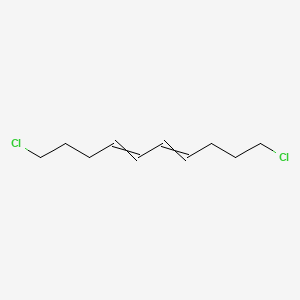


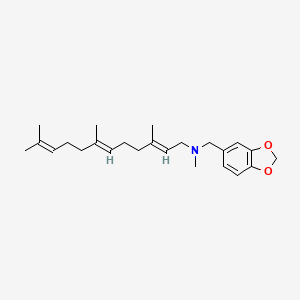
![1-(2-Methylbutyl)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14617582.png)

